3-Aminopirazina-2-carbaldehído

Descripción general

Descripción

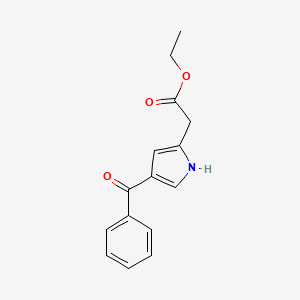

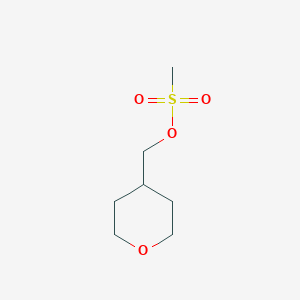

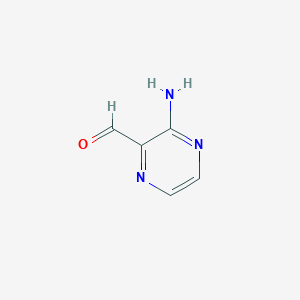

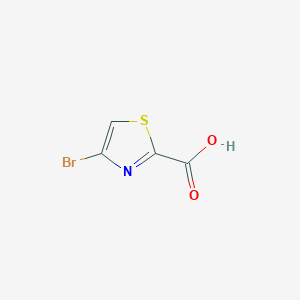

3-Aminopyrazine-2-carbaldehyde is a chemical compound that has been the subject of various studies due to its potential as an intermediate in the synthesis of more complex molecules, such as pteridines and pyrazolo[3,4-b]pyridines. The compound is characterized by the presence of an amino group attached to a pyrazine ring and an aldehyde functional group at the second position of the ring.

Synthesis Analysis

The synthesis of 3-aminopyrazine-2-carbaldehyde has been explored through different methods. One approach involves the oxidation of 2-amino-3-hydroxymethylpyrazine, which successfully yields the desired aldehyde . Another study describes a three-step synthesis of a related compound, 3-aminopyrazine-2-carboxylic acid, starting from pyrazine-2,3-dicarboxylic acid, which involves conversion to an ammonium salt and subsequent Hofmann rearrangement . These methods highlight the versatility in synthesizing aminopyrazine derivatives.

Molecular Structure Analysis

The molecular structure of 3-aminopyrazine-2-carboxylic acid, a closely related compound, has been analyzed and found to display an extensive network of intra- and intermolecular hydrogen bonds, contributing to the stability of the compound. The planar molecules are stacked along a specific axis, indicating pi-pi interactions, which could be relevant for the aldehyde derivative as well .

Chemical Reactions Analysis

3-Aminopyrazine-2-carbaldehyde serves as a precursor for various chemical reactions. It has been used to synthesize 4-unsubstituted pteridines, which are important compounds in medicinal chemistry. The aldehyde can be converted into different derivatives, such as N-acetyl, ethoxycarbonyl, formyl, ethoxalyl, and trifluoroacetyl, which can then be cyclized with ammonia to form pteridine derivatives . Additionally, the compound has been used in Friedländer condensation reactions to create pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopyrazine-2-carbaldehyde can be inferred from related compounds and their derivatives. For instance, ionization constants and UV, IR, and NMR spectra have been recorded for some derivatives, providing insight into the electronic patterns influencing their reactivity . The compound's reactivity with various catalysts and its ability to form complexes with metals such as VO2+, Pd(II), W(VI), and UO2 2+ have also been characterized, indicating its potential in coordination chemistry .

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica del “3-Aminopirazina-2-carbaldehído”, centrándose en aplicaciones únicas:

Actividad Antimicrobiana

Se ha informado que los derivados del this compound presentan actividad antimicrobiana in vitro. Una serie de N-sustituidos 3-aminopirazina-2-carboxamidas con grupos amino libres en la posición 3 del anillo de pirazina han mostrado resultados prometedores. Estos derivados se categorizan en función de los diversos sustituyentes en la porción carboxamídica, incluidos los derivados bencilo, alquilo y fenilo .

Actividad Anticancerígena

La investigación ha indicado que el this compound puede tener potencial en los tratamientos contra el cáncer. Los estudios han explorado la síntesis y la caracterización de complejos que muestran actividad contra varios tipos de cáncer humano, ofreciendo una alternativa a agentes como el cisplatino, que están limitados por efectos secundarios tóxicos .

Safety and Hazards

Propiedades

IUPAC Name |

3-aminopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-5-4(3-9)7-1-2-8-5/h1-3H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUMNLRPYPXBIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570874 | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32710-14-8 | |

| Record name | 3-Amino-2-pyrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32710-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Aminopyrazine-2-carbaldehyde in pteridine synthesis?

A1: 3-Aminopyrazine-2-carbaldehyde serves as a crucial starting material for synthesizing 4-unsubstituted pteridines []. The research demonstrates its successful conversion into 2-amino-3-dimethoxymethylpyrazine, which then undergoes various acylations. These acylated derivatives are further hydrolyzed and cyclized to yield diverse pteridine derivatives, highlighting the compound's versatility in accessing this important class of heterocycles.

Q2: How is 3-Aminopyrazine-2-carbaldehyde synthesized according to the study?

A2: The research highlights the successful synthesis of 3-Aminopyrazine-2-carbaldehyde by oxidizing 2-amino-3-hydroxymethylpyrazine []. Interestingly, attempts to obtain the compound through the reduction of other related compounds like 3-aminopyrazine-2-carbonitrile proved unsuccessful. This highlights the importance of specific synthetic routes in organic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)